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Compound of Interest

Compound Name:
2,2-Difluoropropylamine

hydrochloride

Cat. No.: B1349931 Get Quote

For Immediate Release

This technical guide provides a comprehensive overview of the expected spectral data for 2,2-
difluoropropylamine hydrochloride (C₃H₈ClF₂N), a compound of interest for researchers,

scientists, and professionals in the field of drug development. Due to the limited availability of

public domain spectral data for this specific molecule, this document presents predicted and

representative data based on the analysis of analogous chemical structures. The

methodologies provided are standardized protocols for the spectral analysis of similar amine

hydrochlorides.

Predicted Spectroscopic Data
The following tables summarize the anticipated quantitative data from Nuclear Magnetic

Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for 2,2-
difluoropropylamine hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectral Data
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Chemical Shift
(δ) ppm

Multiplicity Integration Assignment

Predicted
Coupling
Constants (J)
in Hz

~1.6 Triplet 3H CH₃ JH-F ≈ 18-20 Hz

~3.4 Triplet 2H CH₂ JH-F ≈ 12-15 Hz

~8.3 Broad Singlet 3H NH₃⁺ -

Table 2: Predicted ¹³C NMR Spectral Data

Chemical Shift (δ)
ppm

Multiplicity Assignment
Predicted Coupling
Constants (J) in Hz

~22 Triplet CH₃ JC-F ≈ 25-30 Hz

~45 Triplet CH₂ JC-F ≈ 20-25 Hz

~120 Triplet CF₂ ¹JC-F ≈ 240-250 Hz

Table 3: Predicted ¹⁹F NMR Spectral Data

Chemical Shift (δ)
ppm

Multiplicity Assignment
Predicted Coupling
Constants (J) in Hz

-90 to -110 Quartet of Triplets CF₂

JF-H (CH₃) ≈ 18-20

Hz, JF-H (CH₂) ≈ 12-

15 Hz

Infrared (IR) Spectroscopy
Table 4: Predicted IR Absorption Bands
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Wavenumber (cm⁻¹) Intensity Assignment

2800-3200 Strong, Broad N-H stretch (NH₃⁺)

1500-1600 Medium N-H bend (NH₃⁺)

1050-1250 Strong C-F stretch

2900-3000 Medium C-H stretch (aliphatic)

Mass Spectrometry (MS)
Table 5: Predicted Mass Spectrometry Fragmentation

m/z Proposed Fragment

96 [M-Cl]⁺ (Free amine)

76 [M-Cl-HF]⁺

61 [CH₃CF₂]⁺

44 [CH₂NH₂]⁺

Experimental Protocols
The following sections detail the standard methodologies for acquiring the spectral data

presented above.

NMR Spectroscopy
A sample of 2,2-difluoropropylamine hydrochloride (5-10 mg) would be dissolved in a

suitable deuterated solvent, such as Deuterium Oxide (D₂O) or Methanol-d₄ (CD₃OD) (0.5-0.7

mL). The solution would then be transferred to a 5 mm NMR tube.

¹H NMR: Spectra would be acquired on a 400 MHz or 500 MHz spectrometer. Key

parameters would include a spectral width of 16 ppm, a relaxation delay of 1-2 seconds, and

an acquisition time of 2-3 seconds. 16 to 64 scans would be collected for a good signal-to-

noise ratio.
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¹³C NMR: Spectra would be acquired on the same spectrometer at a frequency of 100 or 125

MHz, respectively. A proton-decoupled pulse sequence would be used. A spectral width of

240 ppm, a relaxation delay of 2-5 seconds, and a larger number of scans (1024 to 4096)

would be necessary due to the low natural abundance of ¹³C.

¹⁹F NMR: Spectra would be acquired on the same spectrometer, typically at a frequency of

376 or 470 MHz. A proton-coupled pulse sequence would be used to observe the H-F

couplings. A spectral width of 50-100 ppm centered around the expected chemical shift

would be appropriate.

Infrared (IR) Spectroscopy
The IR spectrum would be recorded using a Fourier Transform Infrared (FTIR) spectrometer.

The solid sample of 2,2-difluoropropylamine hydrochloride would be prepared as a

potassium bromide (KBr) pellet. A small amount of the sample (1-2 mg) would be ground with

anhydrous KBr (100-200 mg) and pressed into a thin, transparent disk. The spectrum would be

recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Mass Spectrometry (MS)
Mass spectral analysis would be performed using an electrospray ionization (ESI) source

coupled to a quadrupole or time-of-flight (TOF) mass analyzer. The sample would be dissolved

in a suitable solvent like methanol or water and introduced into the ion source via direct

infusion. The analysis would be carried out in positive ion mode. The mass spectrum would be

acquired over a mass range of m/z 50-200.

Visualization of Analytical Workflow
The following diagrams illustrate the logical workflow for the spectral analysis of an unknown

amine hydrochloride sample.
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Figure 1. General experimental workflow for spectral analysis.
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Figure 2. Logical workflow for structure elucidation from spectral data.

To cite this document: BenchChem. [Spectral Analysis of 2,2-Difluoropropylamine
Hydrochloride: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1349931#2-2-difluoropropylamine-hydrochloride-
spectral-data-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426
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